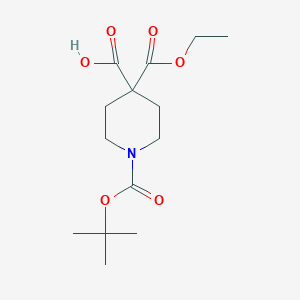
1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound that features both tert-butoxycarbonyl and ethoxycarbonyl functional groups attached to a piperidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the protection and functionalization of piperidine. A common synthetic route includes:
Protection of Piperidine: The piperidine ring is first protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The protected piperidine is then subjected to carboxylation using ethyl chloroformate to introduce the ethoxycarbonyl group.
Oxidation: The intermediate is oxidized to form the carboxylic acid group at the 4-position of the piperidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups, yielding the corresponding piperidine carboxylic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Piperidine-4-carboxylic acid.
Substitution: Various substituted piperidine derivatives.
Oxidation: Piperidine derivatives with additional functional groups.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs and bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid involves its ability to act as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality of piperidine, allowing selective reactions to occur at other positions. Upon deprotection, the compound can interact with biological targets, such as enzymes or receptors, through its carboxylic acid group.
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
4-(Ethoxycarbonyl)piperidine-4-carboxylic acid: Does not have the tert-butoxycarbonyl protection, limiting its use in multi-step syntheses.
Uniqueness: 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid is unique due to the presence of both protecting groups, which allows for selective and sequential functionalization. This dual protection strategy enhances its utility in complex organic syntheses and drug development.
Properties
IUPAC Name |
4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-5-20-11(18)14(10(16)17)6-8-15(9-7-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDZTVFMBGHNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



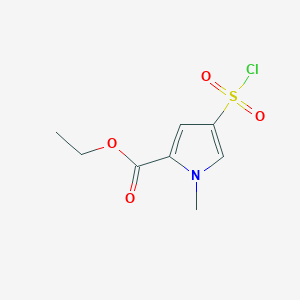

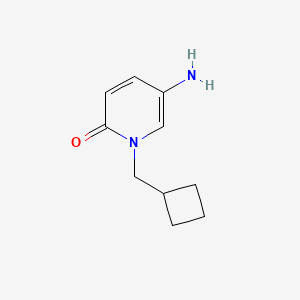
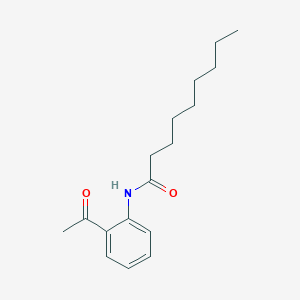
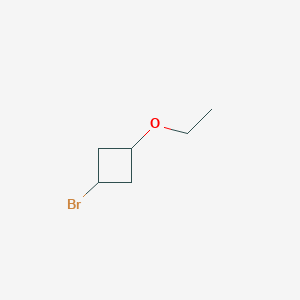
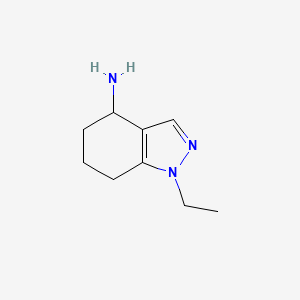
amine](/img/structure/B1374211.png)

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine](/img/structure/B1374214.png)
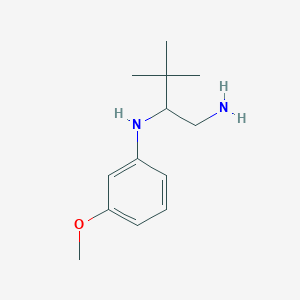
![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)

![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)
